2-(p-Tolyl)-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
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Overview
Description
2-(p-Tolyl)-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a heterocyclic compound that features a pyrroloimidazole core with a p-tolyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(1H-imidazol-2-yl)acetonitrile with arylglyoxals in the presence of a base such as piperidine in ethanol under reflux conditions . This reaction yields the desired pyrroloimidazole derivative with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolyl)-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(p-Tolyl)-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylbenzyl)-2-p-tolyl-1H-benzimidazole: A benzimidazole derivative with similar structural features.
1-[2-(p-Tolyl)-1-diazenyl]-3-({3-[2-(p-tolyl)-1-diazenyl]perhydrobenzo[d]imidazol-1-yl}methyl)perhydrobenzo[d]imidazole: Another compound with a p-tolyl substituent and imidazole core.
Uniqueness
2-(p-Tolyl)-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is unique due to its specific arrangement of the pyrroloimidazole core and the p-tolyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10N2O2 |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(4-methylphenyl)pyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C13H10N2O2/c1-9-4-6-10(7-5-9)15-12(16)11-3-2-8-14(11)13(15)17/h2-8H,1H3 |
InChI Key |
BILFGSLEYUUYFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CN3C2=O |
Origin of Product |
United States |
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